Crystal Structure Planarity: 1,8-Dichloroanthracene Maintains Near-Coplanar Anthracene Core Unlike 9,10-Substituted Derivatives
X-ray crystallographic analysis reveals that the anthracene ring system in 1,8-dichloroanthracene maintains a high degree of planarity with a maximum atomic deviation of only 0.016 Å from the least-squares plane. This near-coplanar geometry contrasts sharply with 9,10-disubstituted anthracene derivatives where steric congestion at the central ring forces the anthracene framework into non-planar conformations, typically with deviations exceeding 0.2-0.5 Å. The chlorine atoms in the 1,8-positions are slightly displaced on opposite sides of the anthracene plane by -0.045 Å and 0.035 Å [1].
| Evidence Dimension | Maximum deviation from coplanarity of anthracene ring system |
|---|---|
| Target Compound Data | 0.016 Å |
| Comparator Or Baseline | 9,10-disubstituted anthracene derivatives (typical deviations exceeding 0.2-0.5 Å) |
| Quantified Difference | 1,8-dichloroanthracene is approximately 12-30× more planar than typical 9,10-disubstituted anthracenes |
| Conditions | Single-crystal X-ray diffraction at 295 K; MoKα radiation (λ = 0.71073 Å); orthorhombic Pna21 space group |
Why This Matters
Planarity of the π-conjugated anthracene core is a critical determinant of intermolecular π-π stacking efficiency and charge carrier mobility in organic semiconductor applications.
- [1] Benites, M.; Maverick, A. W.; Fronczek, F. R. 1,8-Dichloroanthracene. Acta Crystallographica Section C, 1996, 52(3), 647-648. View Source
